![molecular formula C24H24N8O6S2 B2375113 N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 394661-85-9](/img/structure/B2375113.png)
N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide
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Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C24H24N8O6S2 and its molecular weight is 584.63. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
Compounds related to N-((4-(2,5-dimethoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide have been synthesized and exhibited notable anti-inflammatory activity. This was observed in derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole (Labanauskas et al., 2001).
Antimicrobial and Anti-Lipase Activities
Several compounds structurally related to the specified chemical have shown promise in antimicrobial and anti-lipase activities. This includes derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, which were evaluated for their effectiveness against various microbial strains and lipase inhibition (Özil et al., 2015).
Anti-Leishmanial Activity
Compounds similar in structure to the specified chemical have been synthesized and evaluated for their anti-leishmanial activity. Particularly, derivatives of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines demonstrated effectiveness against the promastigote form of Leishmania major (Tahghighi et al., 2012).
Photodynamic Therapy Applications
Related compounds have been synthesized for potential applications in photodynamic therapy. These include new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating significant potential for cancer treatment through Type II photosensitization mechanisms (Pişkin et al., 2020).
Cytotoxic Activities
Isoxazolone derivatives originating from substances similar to the chemical have been synthesized and shown cytotoxic activities. This highlights the potential use of such compounds in developing new anticancer treatments (Rollas et al., 2011).
properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8O6S2/c1-13-5-6-15(9-17(13)32(35)36)22(34)25-11-20-28-30-24(39-12-21(33)26-23-29-27-14(2)40-23)31(20)18-10-16(37-3)7-8-19(18)38-4/h5-10H,11-12H2,1-4H3,(H,25,34)(H,26,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHFFOPGMJWMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NN=C(S4)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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